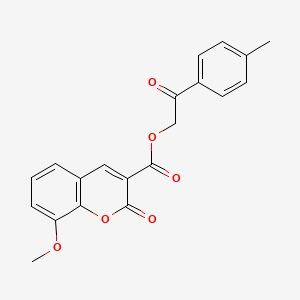

2-(4-methylphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

[2-(4-methylphenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-12-6-8-13(9-7-12)16(21)11-25-19(22)15-10-14-4-3-5-17(24-2)18(14)26-20(15)23/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPUSGXUZHQYGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.

Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with ethyl acetoacetate in the presence of a base to form 2-(4-methylphenyl)-2-oxoethyl acetate.

Esterification: The resulting product is then esterified with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid using a suitable catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylphenyl group, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and chromene moieties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid or base catalysts for esterification and condensation reactions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The chromene derivatives have been extensively studied for their potential therapeutic effects. The specific compound has shown promise in the following areas:

- Anticancer Activity : Studies have indicated that compounds with chromene structures exhibit significant anticancer properties. For instance, derivatives similar to 2-(4-methylphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for potential use in chemotherapy .

- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of chromene derivatives. The compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Some studies suggest that chromene derivatives can act as inhibitors of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

- Antioxidant Properties : The presence of methoxy groups in its structure enhances its electron-donating ability, contributing to antioxidant activity which can protect cells from oxidative stress .

Materials Science

In addition to its biological applications, this compound can also be utilized in materials science:

- Polymer Synthesis : The chemical structure allows for modifications that can lead to the synthesis of novel polymers with desirable properties such as enhanced thermal stability and mechanical strength. This opens avenues for applications in coatings and advanced materials .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Kemnitzer et al. (2007) | Identified anticancer activity against breast cancer cell lines | Potential chemotherapy agent |

| Abd-El-Aziz et al. (2004) | Demonstrated anti-inflammatory effects in animal models | Treatment for inflammatory diseases |

| Mahdavi et al. (2011) | Showed protective effects against oxidative stress | Antioxidant formulations |

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and proteins involved in oxidative stress and inflammation.

Pathways: Modulation of signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Structural Insights:

- Dihedral Angles: Substituents significantly influence molecular planarity.

- Electronic Effects: The 8-methoxy group likely enhances fluorescence quantum yield compared to non-substituted chromenes, as seen in related fluorophores .

Biological Activity

The compound 2-(4-methylphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of This compound typically involves the condensation of appropriate chromene derivatives with substituted phenyl groups. Various synthetic routes have been documented, emphasizing the importance of substituent effects on the biological activity of the resulting compounds.

Antioxidant Activity

Recent studies have indicated that chromene derivatives exhibit significant antioxidant properties. For instance, compounds structurally similar to This compound have shown potent inhibition of lipid peroxidation, which is crucial for preventing oxidative stress-related diseases. In vitro assays demonstrated that certain derivatives achieved over 90% inhibition at concentrations as low as 25 µM .

Antimicrobial Activity

Chromene derivatives have also been evaluated for their antimicrobial properties. Research has shown that compounds with specific substitutions can exhibit enhanced antibacterial and antifungal activities. For example, related compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 2 to 32 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-donating groups on the aromatic ring has been linked to increased activity.

Anticancer Potential

The anticancer potential of chromene derivatives is another area of significant interest. Compounds similar to This compound have been shown to induce apoptosis in cancer cell lines, with IC50 values often below 50 µM. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Table: Summary of Biological Activities

Case Study 1: Antioxidative Properties

In a study examining the antioxidative effects of chromene derivatives, compound X (similar structure) was tested against lipid peroxidation in rat liver homogenates. The results indicated that at concentrations of 50 µM, compound X reduced malondialdehyde levels significantly compared to controls, suggesting a protective effect against oxidative damage.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of chromene derivatives against clinical isolates. Compound Y , structurally similar to This compound , showed promising results with an MIC value of 4 µg/mL against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound in antibiotic development.

Q & A

Basic: What established synthetic routes are available for this compound, and what are their key methodological considerations?

Answer:

The synthesis of coumarin-based esters like this compound typically involves esterification between a coumarin-3-carboxylic acid derivative and an alcohol/oxoethyl precursor. For example:

- Stepwise esterification: Coumarin-3-carboxylic acid is activated using reagents like EDC●HCl and DMAP in dichloromethane (DCM), followed by coupling with 2-(4-methylphenyl)-2-oxoethanol ( ).

- Direct condensation: Refluxing with phosphoryl oxychloride (POCl₃) or using acid catalysts to promote ester bond formation ( ).

Key considerations: - Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/DCM mixtures) ( ).

- Monitoring reaction progress using TLC or HPLC to avoid side products like hydrolyzed acids.

Advanced: How can conflicting crystallographic data on dihedral angles in coumarin derivatives be resolved?

Answer:

Dihedral angles between the coumarin core and substituents (e.g., phenyl rings) vary due to steric effects, substituent bulk, and intermolecular interactions. For example:

- In 4-methoxyphenyl derivatives, dihedral angles range from 21.11° to 74.86° depending on alkyl/aryl chain length and methoxy positioning ( ).

Resolution strategies: - High-resolution XRD: Use low-temperature (<100 K) data collection to minimize thermal motion artifacts ().

- Computational modeling: Compare experimental angles with DFT-optimized geometries to identify steric or electronic influences ( ).

- Systematic substituent studies: Correlate angle variations with biological activity (e.g., anti-inflammatory efficacy) to prioritize conformations ( ).

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

- X-ray crystallography: Determines absolute configuration, dihedral angles, and supramolecular interactions (e.g., C–H⋯O hydrogen bonds) ().

- ¹H/¹³C NMR: Assign methoxy (δ ~3.8–4.0 ppm), carbonyl (δ ~160–170 ppm), and aromatic proton signals (δ ~6.5–8.0 ppm) ( ).

- FT-IR: Confirm ester C=O stretches (~1730 cm⁻¹) and coumarin lactone bands (~1700 cm⁻¹) ( ).

Advanced: How can esterification yields be optimized for coumarin derivatives with bulky substituents?

Answer:

- Catalyst selection: Use DMAP or N-hydroxysuccinimide (NHS) to enhance coupling efficiency in sterically hindered reactions ( ).

- Solvent optimization: Polar aprotic solvents (e.g., DMF, DCM) improve reagent solubility ( ).

- Temperature control: Moderate heating (40–60°C) avoids decomposition of thermally sensitive oxoethyl groups ( ).

- In-situ activation: Pre-activate the coumarin-3-carboxylic acid with EDC●HCl before adding the alcohol component ( ).

Basic: What biological activities are reported for structurally related 2-oxo-2H-chromene derivatives?

Answer:

- Anti-inflammatory/analgesic: Inhibition of COX-2 and cytokine pathways ().

- Antimicrobial: Activity against H. pylori and Gram-positive bacteria via membrane disruption ( ).

- Anticancer: Apoptosis induction in cancer cell lines (e.g., MCF-7) through ROS generation ( ).

Methodological note: Bioactivity assays (e.g., MIC, MTT) should use standardized protocols to ensure reproducibility ( ).

Advanced: How do substituent variations impact supramolecular interactions and crystallographic packing?

Answer:

- Methoxy positioning: Methoxy groups at C8 (vs. C7) reduce steric hindrance, enabling tighter π-π stacking ( ).

- Alkyl chain length: Longer chains (e.g., decyloxy) introduce flexibility, altering C–H⋯O hydrogen-bond networks ( ).

- Trifluoromethyl groups: Electron-withdrawing CF₃ groups increase molecular dipole moments, influencing crystal polarity and solubility ( ).

Analytical approach: Compare Hirshfeld surfaces and interaction energy maps across derivatives to quantify packing efficiency ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.